molecular formula C14H16N2O7S B11279133 methyl [6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate

methyl [6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate

Cat. No.: B11279133
M. Wt: 356.35 g/mol
InChI Key: IJEYVDGAAZWYJY-UHFFFAOYSA-N
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Description

METHYL 2-[6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE is a complex organic compound that features a benzoxazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the morpholine-4-sulfonyl group and the benzoxazole ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.

Preparation Methods

The synthesis of METHYL 2-[6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring. The morpholine-4-sulfonyl group can be introduced through a sulfonation reaction using morpholine and a sulfonating agent such as chlorosulfonic acid. The final step involves esterification with methyl acetate to yield the target compound.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts, controlling temperature and pressure, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

METHYL 2-[6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the morpholine moiety.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, or water. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 2-[6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The benzoxazole ring system is known for its bioactivity, making this compound a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of METHYL 2-[6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzoxazole ring can intercalate with DNA, potentially disrupting replication and transcription processes. The morpholine-4-sulfonyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes or proteins.

Comparison with Similar Compounds

METHYL 2-[6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE can be compared with other benzoxazole derivatives, such as:

    2-(2-Hydroxyphenyl)benzoxazole: Known for its fluorescence properties and used in optical brighteners.

    2-(4-Aminophenyl)benzoxazole: Studied for its potential anticancer activity.

    2-(2-Benzoxazolyl)phenol: Used in the development of fluorescent probes and sensors.

The uniqueness of METHYL 2-[6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE lies in the presence of the morpholine-4-sulfonyl group, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H16N2O7S

Molecular Weight

356.35 g/mol

IUPAC Name

methyl 2-(6-morpholin-4-ylsulfonyl-2-oxo-1,3-benzoxazol-3-yl)acetate

InChI

InChI=1S/C14H16N2O7S/c1-21-13(17)9-16-11-3-2-10(8-12(11)23-14(16)18)24(19,20)15-4-6-22-7-5-15/h2-3,8H,4-7,9H2,1H3

InChI Key

IJEYVDGAAZWYJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)OC1=O

Origin of Product

United States

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